3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is a specialized chemical compound known for its unique structural and functional properties. This compound is classified under the category of organosilicon compounds due to the presence of trimethylsilyl groups, and it features trifluoromethanesulfonate moieties that enhance its reactivity and utility in various chemical processes. The compound's molecular formula is , with a molecular weight of 568.65 g/mol .
The synthesis of 3,6-bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) typically involves several steps:
The molecular structure of 3,6-bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) consists of a naphthalene core with two trimethylsilyl substituents at the 3 and 6 positions, and two trifluoromethanesulfonate groups at the 2 and 7 positions.
The compound's structure can be represented by its SMILES notation: FC(S(=O)(=O)Oc1cc2cc(OS(=O)(=O)C(F)(F)(F)c2c1)C(F)(F)(F))
, indicating the arrangement of atoms and functional groups within the molecule .
3,6-bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) serves as a versatile reagent in various chemical reactions:
The mechanism of action for 3,6-bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) primarily involves its role as a precursor for generating reactive intermediates:
3,6-bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0